

BRD5018: A Novel Phenylalanyl-tRNA Synthetase Inhibitor for Malaria

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Compound of Interest

Compound Name: BRD5018

Cat. No.: B15582468

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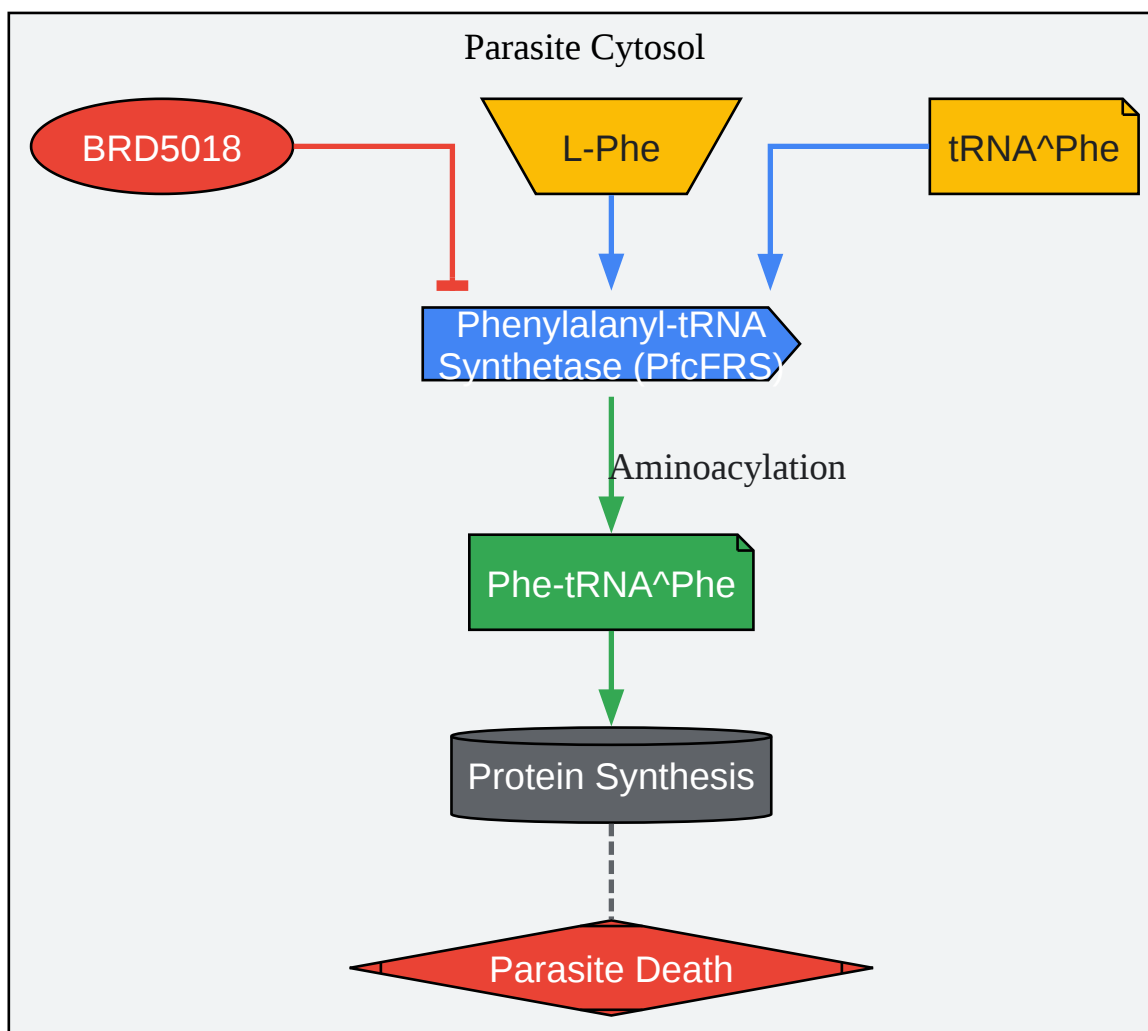
This technical guide provides an in-depth overview of the initial research findings on **BRD5018**, a promising antimalarial candidate with a novel mechanism of action. The information is intended for researchers, scientists, and drug development professionals.

Introduction

BRD5018 is a bicyclic azetidine compound identified as a potent inhibitor of the *Plasmodium falciparum* cytosolic phenylalanyl-tRNA synthetase (cFRS), an enzyme essential for parasite protein synthesis.[1] This novel mechanism of action makes **BRD5018** a critical tool in the fight against emerging drug-resistant malaria strains.[2] Preclinical studies have demonstrated its potential for a single-dose cure, with activity against blood, liver, and transmission stages of the malaria parasite.

Mechanism of Action

BRD5018 exerts its antimalarial activity by selectively inhibiting the parasite's cytosolic phenylalanyl-tRNA synthetase (PfcFRS).[2] This inhibition is competitive with respect to L-phenylalanine, one of the substrates for the aminoacylation reaction.[1] By blocking the function of PfcFRS, **BRD5018** prevents the charging of tRNA with phenylalanine, thereby halting protein synthesis and leading to parasite death.[1] **BRD5018** exhibits high selectivity for the parasite enzyme over the human ortholog, which is a key attribute for its safety profile.



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Figure 1: Mechanism of action of **BRD5018**.

Data Presentation

In Vitro and In Vivo Efficacy

While the specific IC₅₀ value for **BRD5018** against *P. falciparum* is not publicly available, a related bicyclic azetidine, BRD1389, demonstrates potent low nanomolar activity, suggesting a similar potency for **BRD5018**. In vivo studies in a mouse model of malaria have shown excellent efficacy.

Parameter	Value	Species/Strain	Reference
EC50 (BRD1389)	13 nM	P. falciparum 3D7	[1]
EC50 (BRD1389)	12 nM	P. falciparum K1	[1]
ED90 (Single Dose)	3-10 mg/kg	SCID mouse	

Pharmacokinetic Properties

BRD5018 exhibits favorable pharmacokinetic properties in preclinical species, with good oral bioavailability.

Parameter	Value	Species	Reference
Oral Bioavailability	46%	Mouse	
Oral Bioavailability	19%	Rat	
Oral Bioavailability	75%	Dog	
LogD (pH 7.4)	3.2	-	
pKa	<3, 8.2, 8.9	-	

Toxicology and Safety

Non-GLP toxicology studies have been conducted in mice and dogs, indicating a generally safe profile with monitorable and reversible gastrointestinal effects at higher doses.

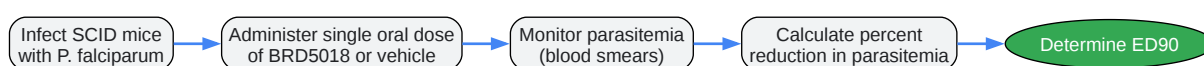
Study	Species	Dose(s)	Key Findings	Reference
Single Dose Toxicity	ICR Mice	100 mg/kg	Well tolerated	
300 mg/kg	Mortality (1/3) with gastric ulceration and hepatocellular fatty degeneration			
600 mg/kg	Mortality (3/3) with gastric ulceration and hepatocellular fatty degeneration			
Cardiovascular Study	Beagle Dogs	30, 100, 450 mg/kg	No significant cardiovascular findings up to plasma concentrations of 2.7 µg/mL. Emesis at 100 and 450 mg/kg.	
Mitochondrial Toxicity	In vitro (Glu/Gal assay)	-	Negative for mitochondrial toxicity	
Mutagenicity (Ames test)	S. typhimurium, E. coli	-	Not mutagenic	

Experimental Protocols

In Vivo Efficacy Study (SCID Mouse Model)

- Animal Model: Severe Combined Immunodeficient (SCID) mice.

- Parasite: *Plasmodium falciparum*.
- Dosing: Single oral dose of **BRD5018** administered at 3, 10, 30, 60, and 120 mg/kg.
- Parasitemia Monitoring: Blood smears taken at specified intervals (e.g., daily or every other day) for up to 7 days post-treatment.
- Endpoint: Reduction in parasitemia compared to vehicle-treated control group. The dose resulting in a 99% reduction in parasitemia (ED99) is determined.



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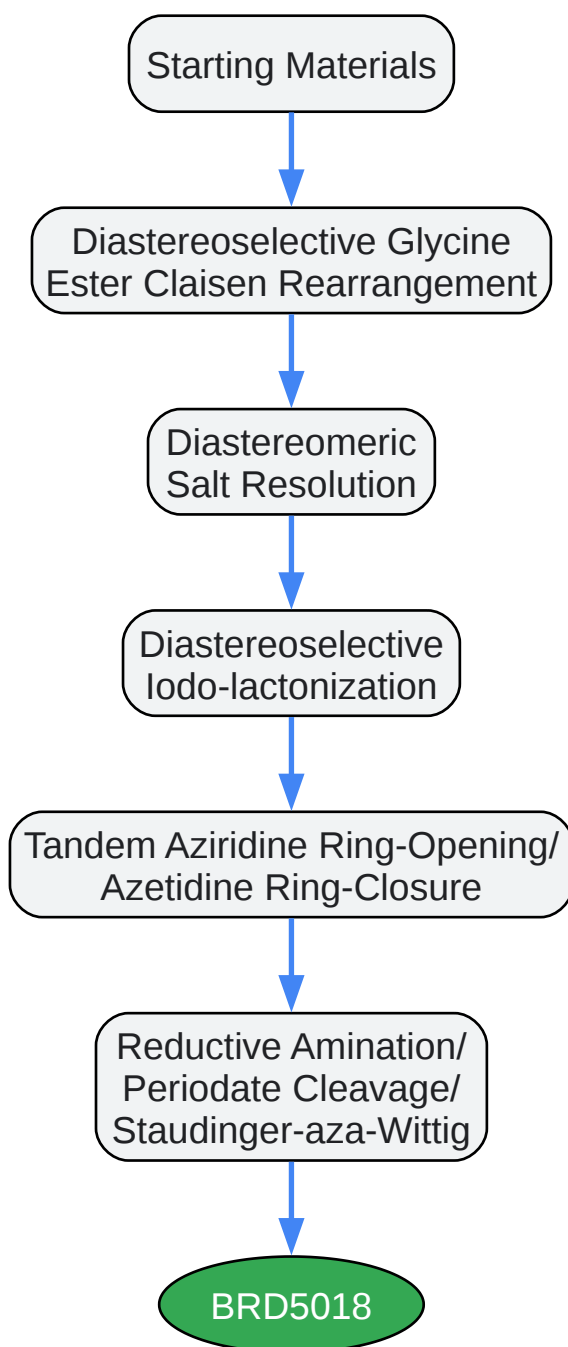
Figure 2: In vivo efficacy study workflow.

Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay

- Enzyme: Recombinant purified *P. falciparum* cytosolic PheRS (PfcFRS) and human cFRS.
- Assay Principle: A malachite green-based assay can be used to measure the aminoacylation activity of the enzyme. This assay detects the pyrophosphate (PPi) produced during the reaction.
- Procedure:
 - Incubate the enzyme with varying concentrations of **BRD5018**.
 - Initiate the reaction by adding substrates (L-phenylalanine, ATP, and tRNAPhe).
 - Stop the reaction and add malachite green reagent.
 - Measure the absorbance to quantify the amount of PPi produced.
- Endpoint: Determine the half-maximal inhibitory concentration (IC50) of **BRD5018** against PfcFRS and human cFRS to assess potency and selectivity.

Synthesis

An entirely crystallization-based synthetic route for **BRD5018** has been developed, which avoids the need for chromatographic purification. This multi-step synthesis involves the stereoselective assembly of a complex bicyclic azetidine scaffold. Key steps include a diastereoselective glycine ester Claisen rearrangement, diastereomeric salt resolution, and a Staudinger-aza-Wittig reaction to form the eight-membered diazocene ring. This optimized route has significantly reduced the cost and waste generation, enhancing the throughput and quality control of the manufacturing process.



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Figure 3: Key stages in the synthesis of **BRD5018**.

Conclusion

BRD5018 represents a significant advancement in the development of new antimalarial therapies. Its novel mechanism of action, potent activity against multiple life stages of the parasite, and favorable preclinical safety and pharmacokinetic profiles make it a strong

candidate for further clinical development. The development of a cost-effective and scalable synthesis route further enhances its potential as a next-generation antimalarial drug. Continued research and clinical evaluation are warranted to fully elucidate the therapeutic potential of **BRD5018** in the global effort to combat malaria.

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